3-formylphenyl sulfurofluoridate
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Overview
Description
3-formylphenyl sulfurofluoridate is a chemical compound with the molecular formula C7H5FO4S. It is a member of the sulfonyl fluorides family, which are known for their unique stability and reactivity balance.
Preparation Methods
The synthesis of 3-formylphenyl sulfurofluoridate can be achieved through several methods. One common approach involves the formylation of phenol-derived aryl fluorosulfonates using syngas in a continuous flow process. This method employs palladium-catalyzed formylation reactions under controlled conditions . Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .
Chemical Reactions Analysis
3-formylphenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into sulfonamides or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines
Scientific Research Applications
3-formylphenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through sulfonyl fluoride chemistry.
Biology: The compound’s stability and reactivity make it suitable for use as an electrophilic warhead in chemical biology, enabling the selective modification of biomolecules.
Mechanism of Action
The mechanism of action of 3-formylphenyl sulfurofluoridate involves its ability to act as an electrophilic species. It can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of these molecules. This reactivity is particularly useful in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by forming covalent bonds with active site residues .
Comparison with Similar Compounds
3-formylphenyl sulfurofluoridate can be compared with other sulfonyl fluorides, such as 4-formylphenyl sulfurofluoridate and 4-acetylphenyl sulfurofluoridate. These compounds share similar reactivity and stability profiles but differ in their functional groups, which can influence their specific applications and reactivity. The unique formyl group in this compound provides distinct reactivity patterns, making it suitable for specific synthetic and biological applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Continued research into its applications and reactivity will likely uncover even more uses for this intriguing compound.
Properties
CAS No. |
2460358-76-1 |
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Molecular Formula |
C7H5FO4S |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-3-formylbenzene |
InChI |
InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-2-6(4-7)5-9/h1-5H |
InChI Key |
XWHBMHFJIVUCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C=O |
Purity |
95 |
Origin of Product |
United States |
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